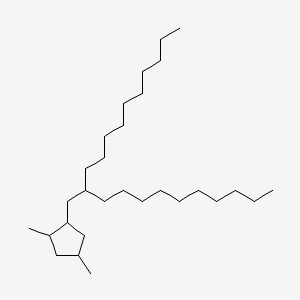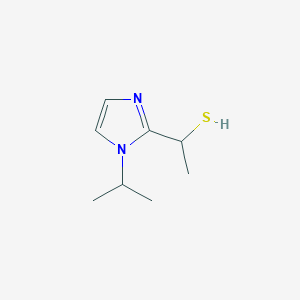![molecular formula C16H20ClNO2 B13948286 Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro[3.4]octane core, which is a bicyclic structure with a nitrogen atom incorporated into one of the rings. The presence of a benzyl group and a chloromethyl group further adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(chloromethyl)-6-azaspiro[34]octane-6-carboxylate typically involves multiple steps One common approach is to start with the formation of the spiro[34]octane core, which can be achieved through a cyclization reactionThe chloromethyl group can be introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers .
Aplicaciones Científicas De Investigación
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism by which Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate: This compound has a similar spiro[3.4]octane core but with two nitrogen atoms incorporated into the structure.
2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine: This compound features a benzyl group and a sulfonyl-protected aziridine ring.
Uniqueness
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of both a chloromethyl group and a spiro[3.4]octane core. This combination of structural features provides a high degree of chemical reactivity and versatility, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H20ClNO2 |
|---|---|
Peso molecular |
293.79 g/mol |
Nombre IUPAC |
benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C16H20ClNO2/c17-10-14-8-16(9-14)6-7-18(12-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Clave InChI |
LPCQTKBHVAWPLH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12CC(C2)CCl)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)




![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)



![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)


